4-(1h-Indol-3-yl)butan-2-one
Overview
Description
“4-(1h-Indol-3-yl)butan-2-one” is also known as “3-(3-Oxobutyl)-1H-indole”. It has the empirical formula C12H13NO and a molecular weight of 187.24 . It is a solid substance with a melting point of 92-97 °C .
Synthesis Analysis
A multicomponent approach was developed for the synthesis of furan-2 (5 H )-one derivative containing indole fragments . This method includes the telescoped multicomponent reaction of indole, 4-methoxyphenylglyoxal, and Meldrum’s acid . The synthetic utility of the prepared furan-2 (5 H )-one was demonstrated by condensation with 4-methoxybenzaldehyde .
Molecular Structure Analysis
The molecular structure of “4-(1h-Indol-3-yl)butan-2-one” can be represented by the SMILES string CC(=O)CCc1c[nH]c2ccccc12
.
Physical And Chemical Properties Analysis
“4-(1h-Indol-3-yl)butan-2-one” is a solid substance with a melting point of 92-97 °C . Its density, boiling point, and other physical and chemical properties are not explicitly mentioned in the search results.
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
- Antiviral : Some indole derivatives have been reported as antiviral agents .
- Anti-inflammatory : Indole derivatives can have anti-inflammatory properties .
- Anticancer : Some indole derivatives are being researched for their potential anticancer effects .
- Anti-HIV : Certain indole derivatives have shown potential in anti-HIV treatments .
- Antioxidant : Indole derivatives can act as antioxidants .
- Antimicrobial : Some indole derivatives have antimicrobial activities .
- Antiviral : Some indole derivatives have been reported as antiviral agents .
- Anti-inflammatory : Indole derivatives can have anti-inflammatory properties .
- Anticancer : Some indole derivatives are being researched for their potential anticancer effects .
- Anti-HIV : Certain indole derivatives have shown potential in anti-HIV treatments .
- Antioxidant : Indole derivatives can act as antioxidants .
- Antimicrobial : Some indole derivatives have antimicrobial activities .
Safety And Hazards
properties
IUPAC Name |
4-(1H-indol-3-yl)butan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCUUXGLZWBCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289375 | |
Record name | 4-(1h-indol-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1h-Indol-3-yl)butan-2-one | |
CAS RN |
5541-89-9 | |
Record name | 5541-89-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60564 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1h-indol-3-yl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20289375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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